N-(2-(1H-indol-3-yl)ethyl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-amine
描述
属性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S3/c1-30(25,26)20-24-19(31(27,28)15-8-6-14(21)7-9-15)18(29-20)22-11-10-13-12-23-17-5-3-2-4-16(13)17/h2-9,12,22-23H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEDEHITODOHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(1H-indol-3-yl)ethyl)-4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)thiazol-5-amine, hereafter referred to as Compound A , is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
1. Anticancer Activity
Compound A has shown promising anticancer properties through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that Compound A induces cell cycle arrest at the G2/M phase in cancer cells, which is critical for preventing cancer cell proliferation .
- Apoptosis Induction : The compound triggers apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. This was evidenced in xenograft models where significant tumor growth inhibition was observed without notable toxicity to normal tissues .
2. Inhibition of Tumor Growth
In vitro studies have reported that Compound A exhibits strong cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The IC50 values for these cell lines are notably low, indicating high potency:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 0.57 |
| A549 (Lung) | 0.48 |
These findings suggest that Compound A may be effective in targeting drug-resistant tumors due to its dual-targeting capabilities .
Case Study 1: Xenograft Model
In a study utilizing a xenograft model with MHCC-97H cells, Compound A demonstrated a tumor growth inhibition rate of 75.4%. This study highlighted the compound's potential as a dual-targeted anticancer agent capable of overcoming drug resistance .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that Compound A binds effectively to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cancer cell division. This interaction was confirmed by binding energy calculations showing favorable interactions with key residues involved in tubulin polymerization .
Research Findings
Recent research has focused on the pharmacokinetic properties and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of Compound A. Preliminary results indicate that it adheres to Lipinski's rule of five, which is critical for drug-like properties:
| Property | Value |
|---|---|
| LogP | 2.5 |
| Solubility | High |
| Toxicity | Low |
These properties suggest that Compound A could be developed further as a therapeutic agent with favorable pharmacological characteristics .
科学研究应用
Anticancer Properties
The compound has shown promise as an anticancer agent due to its ability to inhibit tubulin polymerization, a crucial process for cancer cell proliferation.
Case Studies
- Indole Derivatives : A study highlighted that indole derivatives similar to this compound exhibited significant antiproliferative effects against Huh7 hepatocellular carcinoma cells, with IC50 values as low as 5.0 µM .
- Structural Activity Relationship : Investigations into the structure-activity relationship revealed that modifications to the indole structure could enhance potency against cancer cells .
Antifungal Activity
Beyond anticancer applications, the compound has been evaluated for its antifungal properties. Research has shown that certain thiazole derivatives possess antifungal activity, suggesting potential applications for this compound in treating fungal infections.
Other Therapeutic Applications
The versatility of indole derivatives extends beyond oncology and mycology. Emerging research suggests potential applications in:
- Neuroprotection : Some indole compounds have shown neuroprotective effects in models of neurodegenerative diseases.
- Anti-inflammatory Effects : Indole-based compounds are being explored for their anti-inflammatory properties, which could provide therapeutic avenues in chronic inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity Type | Compound/Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | N-(2-(1H-indol-3-yl)ethyl)-... | 5.0 (Huh7) | Induces G2/M-phase arrest |
| Indole Derivative 1 | 0.57 (MDA-MB-231) | Disrupts microtubule structures | |
| Antifungal | Thiazole Derivative | Not specified | Potential activity against fungal strains |
| Neuroprotection | Indole Derivative | Not specified | Emerging research |
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for this compound?
- Methodology : The synthesis of structurally similar thiazole-indole hybrids typically involves multi-step protocols. For example:
- Step 1 : Condensation of indole-3-ethylamine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in DMF or ethanol) to form the sulfonamide intermediate .
- Step 2 : Cyclization with a thiazole precursor (e.g., 2-methylsulfonyl-thiazol-5-amine) using ultrasonication or reflux in THF, with catalysts like DMAP to enhance yields .
- Critical Parameters : Temperature (70–90°C), pH control (neutral to slightly basic), and solvent polarity significantly influence reaction efficiency .
Q. Which spectroscopic and analytical techniques are optimal for structural characterization?
- Methodology :
- IR Spectroscopy : Identify sulfonyl (SO₂, ~1350 cm⁻¹) and methylsulfonyl (S-O, ~1170 cm⁻¹) groups .
- NMR : Use ¹H/¹³C NMR to confirm indole NH (δ 10–12 ppm), thiazole C-S (δ 160–170 ppm), and sulfonyl substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfonyl and thiazole moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Case Analysis :
- Example : Anti-leishmanial activity reported in thiazole derivatives (e.g., ) may conflict with anti-cancer data (e.g., ).
- Methodology :
Assay Standardization : Use identical cell lines (e.g., Leishmania donovani vs. HeLa) and control for solvent effects (e.g., DMSO concentration) .
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl groups) using molecular docking to identify target specificity .
Q. What computational strategies predict reactivity or metabolic stability of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl groups as electrophiles) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., carbonic anhydrase IX for anti-cancer activity) using crystallographic data from analogs (e.g., ) .
- ADMET Prediction : Tools like SwissADME assess metabolic stability by analyzing sulfonyl and thiazole motifs for cytochrome P450 interactions .
Q. How to optimize regioselectivity in functionalizing the thiazole ring?
- Methodology :
- Directing Groups : Introduce transient protecting groups (e.g., Boc on the indole NH) to direct sulfonation to the 4-position of the thiazole .
- Microwave-Assisted Synthesis : Enhance regioselectivity and reduce side reactions (e.g., over-sulfonation) by accelerating reaction kinetics .
Data Contradiction Analysis
Q. Conflicting yields in analogous syntheses: How to troubleshoot?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
